Chloropyramine hydrochloride
Overview
Description
Chloropyramine hydrochloride is a classical first-generation antihistamine drug. It is primarily used in Eastern European countries and Russia for the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic conditions. It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock .
Mechanism of Action
Target of Action
The primary target of Chloropyramine hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
This compound acts as a competitive reversible H1 receptor antagonist . It binds to the Histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
By binding to the Histamine H1 receptor, this compound inhibits the vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . This action affects the biochemical pathways involved in these physiological responses, leading to a decrease in allergy symptoms .
Pharmacokinetics
It is known that the drug has the ability to pass through the blood-brain barrier , which can lead to central nervous system effects such as drowsiness, weakness, and vertigo .
Result of Action
The result of this compound’s action is the temporary relief of the negative symptoms brought on by histamine . These symptoms can include allergic reactions such as allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic (allergic) conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s absorption and effectiveness can be affected by the patient’s physiological condition, the presence of other medications, and individual variations in metabolism
Biochemical Analysis
Biochemical Properties
This means that it exerts its pharmacological action by competing with histamine for the H1 subtype histamine receptor . By blocking the effects of histamine, Chloropyramine hydrochloride inhibits the vasodilation, increased vascular permeability, and tissue edema associated with histamine release in the tissue . In addition, this compound has some anticholinergic properties .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on the H1 receptor . This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, this compound has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Preparation Methods
Chloropyramine hydrochloride can be synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridyl ethylenediamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Chloropyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chloropyramine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: It is employed in studies investigating the role of histamine in allergic reactions and other physiological processes.
Medicine: It is used in clinical research to study its efficacy and safety in treating various allergic conditions.
Industry: It is incorporated into pharmaceutical formulations, including tablets, ointments, and injections, for therapeutic use .
Comparison with Similar Compounds
Chloropyramine hydrochloride is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and promethazine. it is unique in its specific chemical structure, which includes a chlorophenyl group and a pyridyl ethylenediamine moiety. This structure contributes to its distinct pharmacological profile and therapeutic applications .
Similar compounds include:
Diphenhydramine: Another first-generation antihistamine used for allergic reactions and as a sleep aid.
Chlorpheniramine: Commonly used for allergic rhinitis and urticaria.
Promethazine: Used for allergic conditions, nausea, and as a sedative.
This compound’s unique combination of antihistaminic and anticholinergic properties, along with its ability to cross the blood-brain barrier, distinguishes it from these similar compounds .
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWWAGBHABATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-32-5 (Parent) | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048859 | |
Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-42-9 | |
Record name | Chloropyramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyramine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPYRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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